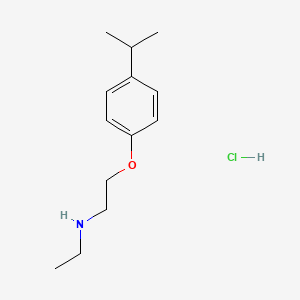
N-cyclohexyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide, commonly known as Cyasorb UV-531, is a widely used ultraviolet (UV) stabilizer in various polymers, coatings, and plastics. It belongs to the class of hindered amine light stabilizers (HALS) and is known for its excellent thermal stability and UV absorption properties.
Aplicaciones Científicas De Investigación
Cyasorb N-cyclohexyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide-531 has been extensively studied for its this compound stabilization properties in various polymers, coatings, and plastics. It has been shown to improve the weathering resistance and durability of these materials, thus extending their service life. Additionally, Cyasorb this compound-531 has been investigated for its antioxidant properties and has been found to inhibit the oxidation of polyolefins and other polymers.
Mecanismo De Acción
The mechanism of action of Cyasorb N-cyclohexyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide-531 involves the absorption of this compound radiation in the range of 290-400 nm. Upon absorption, the molecule undergoes a reversible photochemical reaction, which dissipates the absorbed energy as heat. This prevents the formation of free radicals and other reactive species, which can cause degradation of the polymer matrix.
Biochemical and Physiological Effects:
Cyasorb this compound-531 has no known biochemical or physiological effects in humans or animals. It is considered to be a non-toxic and non-carcinogenic substance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Cyasorb N-cyclohexyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide-531 in lab experiments include its excellent this compound stabilization properties, thermal stability, and compatibility with various polymers and coatings. However, its use in certain applications may be limited due to its relatively low solubility in some solvents and its susceptibility to hydrolysis under acidic conditions.
Direcciones Futuras
There are several future directions for research on Cyasorb N-cyclohexyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide-531. These include:
1. Development of new synthesis methods to improve the yield and purity of the product.
2. Investigation of the effects of Cyasorb this compound-531 on the mechanical properties of polymers and coatings.
3. Study of the long-term stability of Cyasorb this compound-531 in various environments, including exposure to this compound radiation, heat, and moisture.
4. Evaluation of the environmental impact of Cyasorb this compound-531 and its degradation products.
5. Development of new HALS with improved this compound stabilization properties and reduced toxicity.
Conclusion:
In conclusion, Cyasorb this compound-531 is an important this compound stabilizer with excellent thermal stability and this compound absorption properties. It has been extensively studied for its applications in various polymers, coatings, and plastics. The mechanism of action involves the absorption of this compound radiation and the dissipation of absorbed energy as heat. Cyasorb this compound-531 has no known biochemical or physiological effects in humans or animals and is considered to be a non-toxic and non-carcinogenic substance. However, its use in certain applications may be limited due to its relatively low solubility in some solvents and susceptibility to hydrolysis under acidic conditions. There are several future directions for research on Cyasorb this compound-531, including the development of new synthesis methods, investigation of its effects on mechanical properties, and evaluation of its environmental impact.
Métodos De Síntesis
The synthesis of Cyasorb N-cyclohexyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide-531 involves the reaction of N-cyclohexyl-N'-hydroxyethanediamide with 2,2,6,6-tetramethyl-4-piperidinol in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into the final product after purification.
Propiedades
IUPAC Name |
N-cyclohexyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O2/c1-16(2)10-13(11-17(3,4)20-16)19-15(22)14(21)18-12-8-6-5-7-9-12/h12-13,20H,5-11H2,1-4H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUDBXHTJQNTOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NC2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,3,5-trimethyl-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B5336489.png)
![3-({2-[2-(1,3-benzodioxol-5-yl)-1-methylethyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5336492.png)

![ethyl 4-({(1R*,2S*)-2-[(2-pyridinylcarbonyl)amino]cyclobutyl}amino)-1-piperidinecarboxylate](/img/structure/B5336502.png)

![N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5336513.png)
![4-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperazine-1-sulfonamide](/img/structure/B5336526.png)

![2-{2-[2-(benzyloxy)-4-(diethylamino)phenyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5336537.png)
![3-[3-(4-chlorophenyl)-2-propylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5336539.png)
![N-[4-(methylthio)phenyl]-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5336540.png)
![3-(4-ethyl-1H-pyrazol-5-yl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5336543.png)
![N-(2,4-difluorophenyl)-N'-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5336555.png)

